3-Bromo-3'-chloro-4'-methylbenzophenone

Description

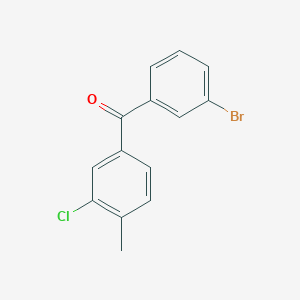

3-Bromo-3'-chloro-4'-methylbenzophenone is a halogenated benzophenone derivative characterized by a bromine atom at the 3-position, a chlorine atom at the 3'-position, and a methyl group at the 4'-position on the benzophenone backbone. This compound is of significant interest in organic synthesis due to the reactivity of its halogen substituents, which can serve as sites for further functionalization.

Benzophenone derivatives are widely used as photoinitiators, intermediates in pharmaceuticals, and ligands in catalysis.

Properties

IUPAC Name |

(3-bromophenyl)-(3-chloro-4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrClO/c1-9-5-6-11(8-13(9)16)14(17)10-3-2-4-12(15)7-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBCQNQIALKPVKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-3’-chloro-4’-methylbenzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3-bromobenzoyl chloride with 3-chloro-4-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of 3-Bromo-3’-chloro-4’-methylbenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-3’-chloro-4’-methylbenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium methoxide in methanol.

Reduction: Lithium aluminum hydride in dry ether.

Oxidation: Potassium permanganate in aqueous solution.

Major Products

Substitution: Formation of derivatives with different functional groups.

Reduction: Formation of 3-Bromo-3’-chloro-4’-methylbenzyl alcohol.

Oxidation: Formation of 3-Bromo-3’-chloro-4’-methylbenzoic acid.

Scientific Research Applications

3-Bromo-3’-chloro-4’-methylbenzophenone is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme inhibition and protein-ligand interactions.

Medicine: Potential use in the development of pharmaceutical compounds.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-3’-chloro-4’-methylbenzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include the inhibition of specific metabolic processes and signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Key Observations:

- Fluorine vs. Chlorine: Replacing chlorine with fluorine (as in 3-Bromo-3'-fluoro-4'-methylbenzophenone) reduces molecular weight by ~16 g/mol and may alter metabolic stability in pharmaceutical applications .

- Methyl vs. Ethylthio Groups: The methyl group (target compound) offers minimal steric hindrance, whereas the ethylthio group in 3-Bromo-4'-(ethylthio)benzophenone increases hydrophobicity, impacting solubility .

Hazards and Environmental Impact

- Ecotoxicity: Halogenated benzophenones, such as 3-Bromo-3'-chloro-1,1'-biphenyl (a biphenyl analogue), exhibit acute toxicity to aquatic organisms (e.g., water flea EC₅₀ >0.093 mg/L) .

Biological Activity

3-Bromo-3'-chloro-4'-methylbenzophenone is a synthetic organic compound belonging to the benzophenone family, characterized by its unique halogenated structure. This compound has garnered attention due to its potential biological activities, which include enzyme inhibition and interactions with various biomolecules. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

The compound's molecular formula is C15H12BrClO, and it exhibits distinct chemical properties due to the presence of bromine and chlorine substituents. These halogens significantly influence its reactivity and interaction with biological molecules.

| Property | Value |

|---|---|

| Molecular Weight | 319.62 g/mol |

| Melting Point | 85-87 °C |

| Solubility | Soluble in organic solvents |

| Structure | Chemical Structure |

The biological activity of this compound primarily involves its role as an enzyme inhibitor. It interacts with specific enzymes by binding to their active sites, thus preventing substrate binding and catalytic activity. This mechanism can affect various metabolic processes and signal transduction pathways.

Enzyme Inhibition Studies

Research indicates that this compound can inhibit enzymes involved in critical biochemical pathways. For instance, studies have shown that it can act as an inhibitor for certain cytochrome P450 enzymes, which are crucial for drug metabolism and biosynthesis of steroids.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.

Antimicrobial Activity

A study conducted by researchers at Oregon State University demonstrated that derivatives of benzophenones, including this compound, exhibited significant antimicrobial properties against a range of bacterial strains. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes.

Case Study: Anticancer Potential

In a multicenter study evaluating the anticancer effects of benzophenones, this compound was found to induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests a potential role in cancer therapy, warranting further investigation into its mechanisms and efficacy in vivo.

Toxicological Profile

While exploring the biological activities, it is essential to consider the toxicological aspects. The compound has been subjected to various toxicity assessments which indicate moderate toxicity levels in animal models. The U.S. EPA has classified similar compounds within the benzophenone family based on their potential risks associated with long-term exposure.

Table 2: Toxicological Data Summary

| Endpoint | Result |

|---|---|

| Acute Toxicity (LD50) | >2000 mg/kg (rat) |

| Chronic Toxicity | Moderate risk |

| Carcinogenicity | Not classified |

Comparative Analysis

When compared with similar compounds such as 3-Bromo-4-chlorobenzophenone and 3-Chloro-4-methylbenzophenone, this compound exhibits unique biological activities due to its specific halogen substitutions. This uniqueness can lead to diverse applications in medicinal chemistry and industrial processes.

Table 3: Comparison with Similar Compounds

| Compound | Antimicrobial Activity | Enzyme Inhibition | Toxicity Level |

|---|---|---|---|

| This compound | High | Yes | Moderate |

| 3-Bromo-4-chlorobenzophenone | Moderate | Yes | Low |

| 3-Chloro-4-methylbenzophenone | Low | No | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.